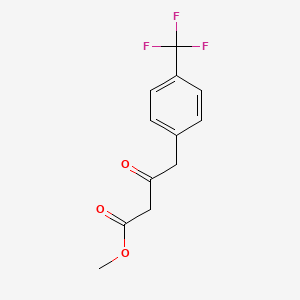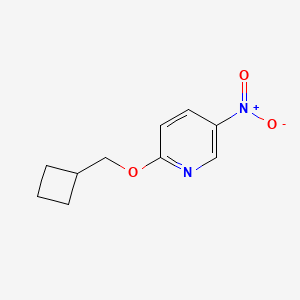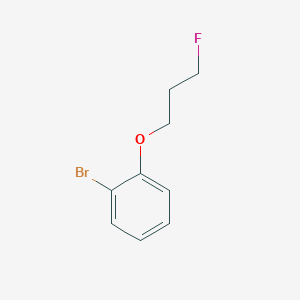
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate
概要
説明
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate is a chemical compound with the molecular formula C10H13N3O6 and a molecular weight of 271.23. This compound is notable for its unique structure, which includes a pyrimidine ring, a morpholine ring, and a carboxylic acid carbonate group. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine derivative. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.
Formation of the Morpholine Ring: The morpholine ring is typically formed through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene oxide. This reaction is carried out under basic conditions.
Coupling of the Pyrimidine and Morpholine Rings: The pyrimidine and morpholine rings are coupled together through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Formation of the Carboxylic Acid Carbonate Group: The final step involves the formation of the carboxylic acid carbonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Hydrolysis: The carboxylic acid carbonate group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives.
Hydrolysis: Corresponding carboxylic acid and alcohol.
科学的研究の応用
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can interact with nucleic acids, while the morpholine ring can interact with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid
- 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid methyl ester
- 4-Pyrimidin-5-yl-morpholine-2-carboxylic acid ethyl ester
Uniqueness
4-Pyrimidin-5-yl-morpholine-2-carboxylic acid carbonate is unique due to its combination of a pyrimidine ring, a morpholine ring, and a carboxylic acid carbonate group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
特性
IUPAC Name |
carbonic acid;4-pyrimidin-5-ylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.CH2O3/c13-9(14)8-5-12(1-2-15-8)7-3-10-6-11-4-7;2-1(3)4/h3-4,6,8H,1-2,5H2,(H,13,14);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHSEOTZPRWTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CN=CN=C2)C(=O)O.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine](/img/structure/B1390211.png)

![1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid](/img/structure/B1390213.png)





![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1390225.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B1390228.png)

